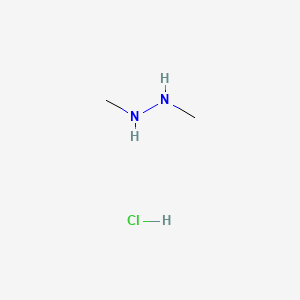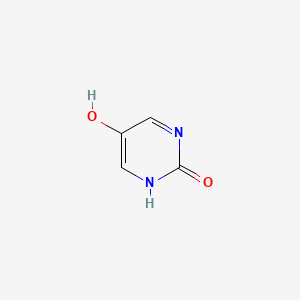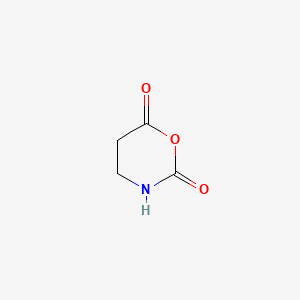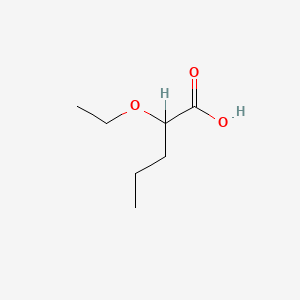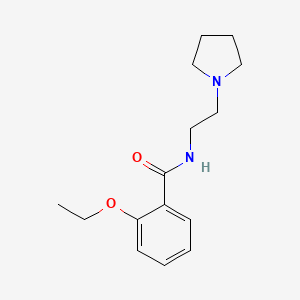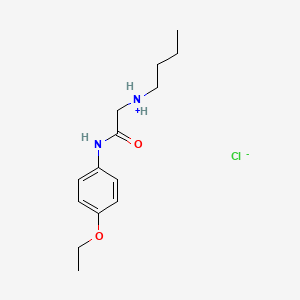
N-(2-Phenylpropyl)acetamide
Descripción general
Descripción
“N-(2-Phenylpropyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known as Acetamide, N-(2-phenylethyl)- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis
The molecular structure of “N-(2-Phenylpropyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) .Chemical Reactions Analysis
Amides, such as “N-(2-Phenylpropyl)acetamide”, can be synthesized from carboxylic acids, acyl halides, and acid anhydrides. They can also be hydrolyzed under acidic or basic conditions and can be reduced to amines .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-Phenylpropyl)acetamide derivatives have been synthesized and studied for their dynamic NMR properties. An efficient method was used for the preparation of such compounds, exhibiting interesting properties for the methylene protons adjacent to the azomethine group (Samimi et al., 2010).
Application in Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-Phenylpropyl)acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation using different acyl donors, contributing to a kinetically controlled synthesis (Magadum & Yadav, 2018).
Biological Evaluation and Pharmacological Potential
- Several N-(2-Phenylpropyl)acetamide derivatives have been designed and evaluated for their potential anticancer activities. Specifically, some compounds have shown significant activity against various cancer cell lines, suggesting a potential role in cancer treatment (Khade et al., 2019).
- N-(2-Hydroxy phenyl) acetamide, another derivative, demonstrated anti-arthritic and anti-inflammatory properties in animal models. It showed significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).
Photocatalytic Applications
- N-(2-Phenylpropyl)acetamide derivatives have also been explored in photocatalytic applications, particularly in the degradation of contaminants like acetaminophen in water treatment processes. Studies highlight the efficiency of certain catalysts in such applications (Tao et al., 2015).
Miscellaneous Applications
- The compound has also been studied for its synthesis and structure in various forms, demonstrating potential in a range of chemical applications. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer properties (Sharma et al., 2018).
Safety And Hazards
When handling “N-(2-Phenylpropyl)acetamide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Future research could focus on the synthesis and structural elucidation of transition metal complexes containing amide moiety . Additionally, the design of new derivatives of phenoxy acetamide and its derivatives could be explored, as they have proven to be successful agents in terms of safety and efficacy .
Propiedades
IUPAC Name |
N-(2-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJUKSNNMDGRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313548 | |
| Record name | N-(2-Phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylpropyl)acetamide | |
CAS RN |
22596-62-9 | |
| Record name | NSC272274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



